molecular formula C25H20N2O3 B3551712 3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

Cat. No.: B3551712
M. Wt: 396.4 g/mol
InChI Key: SODRSYOBKBRDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural properties and biological activities .

Chemical Reactions Analysis

3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with DNA and proteins. The compound binds to the minor groove of DNA and forms hydrogen bonds with specific nucleotides, leading to DNA cleavage and inhibition of replication. Additionally, it can quench the emission of tryptophan in proteins, indicating strong binding affinity .

Comparison with Similar Compounds

Similar compounds to 3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate include:

The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity and selectivity towards biological targets .

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) acenaphthyleno[1,2-b]quinoxaline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-25(2,3)20(28)13-30-24(29)15-10-11-18-19(12-15)27-23-17-9-5-7-14-6-4-8-16(21(14)17)22(23)26-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODRSYOBKBRDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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